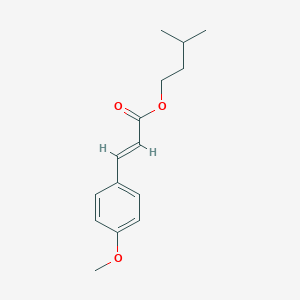

Amiloxat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Amiloxat wird hauptsächlich in Sonnenschutzmitteln verwendet, da es UV-B-Strahlen absorbieren kann und so die Haut vor schädlicher Strahlung schützt. Seine entzündungshemmenden und potenziellen antioxidativen Eigenschaften machen es zu einem wertvollen Inhaltsstoff in Kosmetikprodukten . Zusätzlich deutet die strukturelle Ähnlichkeit von this compound mit Zimtsäure darauf hin, dass es antimikrobielle Eigenschaften haben könnte, die in verschiedenen Forschungsstudien untersucht werden .

Wirkmechanismus

This compound wirkt als UV-B-Filter, indem es selektiv UV-B-Strahlen absorbiert. Es wird vermutet, dass es eine antioxidative Wirkung vermittelt, indem es als Radikalfänger wirkt und so die Haut vor oxidativem Schaden schützt . Die Verbindung dringt nicht signifikant in die Haut ein, was ihr Sicherheitsprofil für topische Anwendungen erhöht .

Wirkmechanismus

Target of Action

Amiloxate, also known as isoamyl 4-methoxycinnamate or isoamyl p-methoxycinnamate , is primarily targeted towards ultraviolet B (UV-B) rays . UV-B rays are a part of the sun’s radiation that reaches the earth’s surface and can cause skin damage .

Mode of Action

Amiloxate acts as a UV-B filter that selectively absorbs UV-B rays . This absorption helps to protect the skin from the harmful effects of these rays. Additionally, it is proposed that Amiloxate mediates an antioxidant action by acting as a free radical scavenger . Free radicals are unstable molecules that can cause damage to cells in the body, and scavenging these radicals can help to prevent this damage .

Biochemical Pathways

Due to its structural similarities with cinnamic acid, it may also display the antioxidant and antimicrobial properties of cinnamic acid . Antioxidants help to protect the body’s cells from damage caused by free radicals, while antimicrobial properties can help to prevent infections .

Result of Action

The primary result of Amiloxate’s action is the protection of the skin from the damaging effects of UV-B rays . By absorbing these rays, Amiloxate helps to prevent sunburn and other forms of skin damage . In a mouse study, Amiloxate exerted a dose-dependent anti-inflammatory action and inhibited edema by about 70% even at a low dose . This suggests that Amiloxate may also have anti-inflammatory effects, which could further contribute to its protective role in the skin .

Action Environment

The action of Amiloxate is influenced by environmental factors such as sunlight exposure. As a UV-B filter, Amiloxate’s efficacy is directly related to the intensity of UV-B radiation in the environment .

Biochemische Analyse

Biochemical Properties

Amiloxate plays a significant role in biochemical reactions, particularly as a UV-B filter that selectively absorbs UV-B rays . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, amiloxate mediates an antioxidant action by acting as a free radical scavenger . This interaction helps in reducing oxidative stress and inflammation, which are crucial in preventing skin damage caused by UV radiation .

Cellular Effects

Amiloxate influences various cellular processes and functions. It has been shown to exert a dose-dependent anti-inflammatory action and inhibit edema by about 70% even at low doses in mouse studies . Additionally, due to its structural similarities with cinnamic acid, amiloxate may display antioxidant and antimicrobial properties . These effects contribute to its role in protecting cells from oxidative damage and inflammation, thereby maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of amiloxate involves its function as a UV-B filter that selectively absorbs UV-B rays . It is proposed that amiloxate mediates an antioxidant action by acting as a free radical scavenger . This mechanism helps in neutralizing free radicals and reducing oxidative stress, which is essential in preventing cellular damage caused by UV radiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of amiloxate have been observed to change over time. Studies have shown that amiloxate is stable and does not undergo significant degradation when applied to the skin . Long-term effects on cellular function have not been extensively studied.

Dosage Effects in Animal Models

The effects of amiloxate vary with different dosages in animal models. In a mouse study, amiloxate exerted a dose-dependent anti-inflammatory action and inhibited edema by about 70% even at low doses . The threshold effects and potential toxic or adverse effects at high doses have not been well-documented.

Metabolic Pathways

Amiloxate is involved in metabolic pathways related to its antioxidant and anti-inflammatory properties. It interacts with enzymes and cofactors that play a role in reducing oxidative stress and inflammation

Transport and Distribution

Amiloxate is transported and distributed within cells and tissues primarily through its application on the skin. According to in vitro studies, there was no detection of amiloxate undergoing skin penetration, indicating that it remains on the surface of the skin . This property is crucial for its function as a UV filter, as it needs to stay on the skin’s surface to effectively absorb UV-B rays .

Subcellular Localization

The subcellular localization of amiloxate is primarily on the surface of the skin, where it exerts its UV-filtering effects . There is no evidence to suggest that amiloxate penetrates into deeper layers of the skin or other cellular compartments . This localization is essential for its role in protecting the skin from UV radiation .

Vorbereitungsmethoden

Amiloxat wird durch Veresterung von 4-Methoxyzimtsäure mit Isopentanol synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators, wie z. B. Schwefelsäure, und wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung zu gewährleisten . Industrielle Produktionsverfahren folgen ähnlichen Prinzipien, werden aber auf größere Mengen skaliert.

Analyse Chemischer Reaktionen

Amiloxat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können this compound in Alkoholderivate umwandeln.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Amiloxat ähnelt anderen Zimtsäurederivaten, die als UV-Filter verwendet werden, wie z. B. Octinoxat (Octylmethoxycinnamat). This compound verfügt über eine einzigartige Kombination aus UV-Absorptionseigenschaften und entzündungshemmenden Wirkungen, was es in bestimmten Formulierungen zur bevorzugten Wahl macht . Andere ähnliche Verbindungen umfassen Octisalat und Avobenzon, die ebenfalls als UV-Filter dienen, sich aber in ihrer chemischen Struktur und ihren spezifischen Absorptionseigenschaften unterscheiden .

Referenzen

Eigenschaften

IUPAC Name |

3-methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-12(2)10-11-18-15(16)9-6-13-4-7-14(17-3)8-5-13/h4-9,12H,10-11H2,1-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNYRXMKIIGMKK-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCOC(=O)/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Amiloxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Amiloxate is a UV-B filter that selectively absorbs UV-B rays. It is proposed that amiloxate mediates an antioxidant action by acting as a free radical scavenger. | |

| Record name | Amiloxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

71617-10-2 | |

| Record name | Amiloxate [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071617102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiloxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 71617-10-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopentyl p-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMILOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376KTP06K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

< -30 | |

| Record name | Amiloxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Amiloxate as a sunscreen agent?

A1: Amiloxate functions as a chemical sunscreen agent by absorbing ultraviolet (UV) radiation from sunlight, specifically UVB rays. [] This absorption prevents the UV radiation from reaching the skin and causing damage. While the exact mechanism is not explicitly detailed in the provided abstracts, it likely involves the absorption of UV energy by the amiloxate molecule, causing excitation of its electrons. This energy is then dissipated as heat, effectively preventing the harmful UV radiation from penetrating the skin.

Q2: What are the limitations of using Amiloxate in sunscreen formulations?

A2: While Amiloxate provides UVB protection, it doesn't offer significant protection against UVA rays. [] Effective sunscreen formulations often require a combination of UV filters to address both UVA and UVB radiation. Additionally, the provided research highlights concerns regarding the safety of Amiloxate and the need for further data to confirm its safety profile. [] This uncertainty led the FDA to request additional information from manufacturers regarding the safety of Amiloxate. []

Q3: How is Amiloxate typically quantified in sunscreen products?

A3: High-Performance Liquid Chromatography (HPLC) is a common analytical technique used to quantify Amiloxate and other UV filters in sunscreen products. [] This method allows for simultaneous analysis of multiple UV filters, including Amiloxate, offering a comprehensive assessment of sunscreen composition.

Q4: What is the significance of the Sunscreen Innovation Act in the context of Amiloxate research?

A4: The Sunscreen Innovation Act, enacted in 2014, aimed to expedite the review process for new sunscreen active ingredients by the FDA. [] Amiloxate was one of the eight ingredients under review at the time. This Act highlights the need for a more efficient regulatory pathway for evaluating the safety and efficacy of sunscreen ingredients, including Amiloxate, to address the public's need for safe and effective sun protection.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B135482.png)